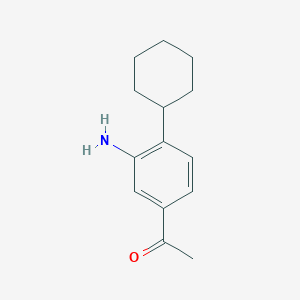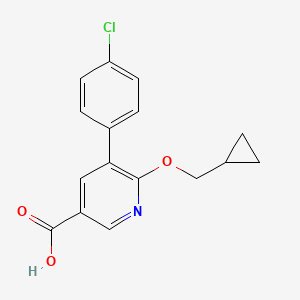
N,N-Dicyclohexylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dicyclohexylurea is an organic compound belonging to the urea family. It is characterized by its chemical formula C13H24N2O and a molecular weight of 224.348 g/mol . This compound is typically a byproduct of the reaction between dicyclohexylcarbodiimide and amines or alcohols . It is known for its role as a potent inhibitor of soluble epoxide hydrolase (sEH), which has implications in various biological processes .
Vorbereitungsmethoden
N,N-Dicyclohexylurea can be synthesized through several methods:
Reaction of Cyclohexylamine and S,S-Dimethyl Dithiocarbonate: This method involves the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate to produce this compound.
Reaction of Dicyclohexylcarbodiimide with Amines or Alcohols: This is a common industrial method where dicyclohexylcarbodiimide reacts with amines or alcohols to form this compound as a byproduct.
Analyse Chemischer Reaktionen
N,N-Dicyclohexylurea undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Formation of Esters and Amides: In the presence of dicyclohexylcarbodiimide, it can form esters and amides through the Steglich esterification process.
Wissenschaftliche Forschungsanwendungen
N,N-Dicyclohexylurea has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of N,N-Dicyclohexylurea is its inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in regulating blood pressure and inflammation . By inhibiting sEH, this compound increases the levels of EETs, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
N,N-Dicyclohexylurea can be compared with other urea derivatives:
1,3-Dicyclohexylurea: Similar in structure but differs in the position of the cyclohexyl groups.
This compound: Another urea derivative with similar properties but different applications in organic synthesis.
1-Cyclohexyl-3-phenylurea: This compound has a phenyl group instead of a second cyclohexyl group, leading to different chemical properties and applications.
This compound stands out due to its specific inhibition of sEH and its role in regulating blood pressure, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C13H24N2O |
|---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
1,1-dicyclohexylurea |
InChI |
InChI=1S/C13H24N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |
InChI-Schlüssel |
SCCCIUGOOQLDGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-[(3-bromophenyl)thio]propanoate](/img/structure/B8622116.png)



![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}adamantane-1-carboxamide](/img/structure/B8622129.png)


![5-Methyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622147.png)





![[3-(5-Amino-3-t-butyl-pyrazol-1-yl)naphthalen-1-yl]methanol](/img/structure/B8622210.png)
